molecular formula C24H40Br2O B14230015 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene CAS No. 794511-66-3

1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene

Cat. No.: B14230015
CAS No.: 794511-66-3
M. Wt: 504.4 g/mol
InChI Key: WAPZLVUYOIFJBB-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is an organic compound with a complex structure that includes bromomethyl and hexadecyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene typically involves the bromination of 1,3-bis(methyl)-5-(hexadecyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the corresponding methyl derivatives.

Scientific Research Applications

1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as an antimicrobial agent due to the presence of bromine atoms, which are known to enhance biological activity.

    Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. The hexadecyloxy group provides hydrophobic interactions that can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(bromomethyl)benzene: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less effective in biological applications.

    1,3-Bis(chloromethyl)-5-(hexadecyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.

    1,3-Bis(bromomethyl)-5-(octadecyloxy)benzene: Similar structure but with a longer alkyl chain, which may affect its solubility and interaction with biological membranes.

Uniqueness

1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is unique due to the combination of bromomethyl and hexadecyloxy groups, which confer both reactivity and hydrophobicity. This makes it a versatile compound for various applications, particularly in the development of new materials and biologically active molecules.

Properties

CAS No.

794511-66-3

Molecular Formula

C24H40Br2O

Molecular Weight

504.4 g/mol

IUPAC Name

1,3-bis(bromomethyl)-5-hexadecoxybenzene

InChI

InChI=1S/C24H40Br2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-24-18-22(20-25)17-23(19-24)21-26/h17-19H,2-16,20-21H2,1H3

InChI Key

WAPZLVUYOIFJBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)CBr

Origin of Product

United States

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